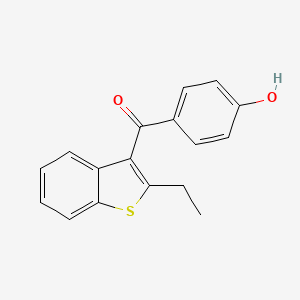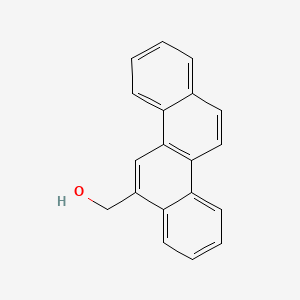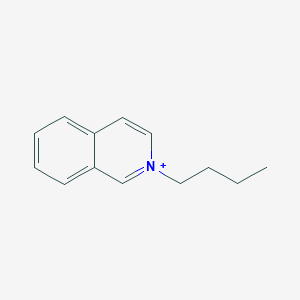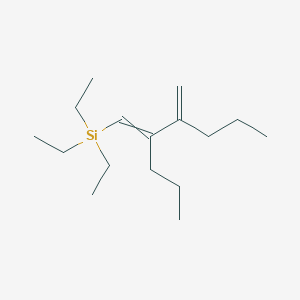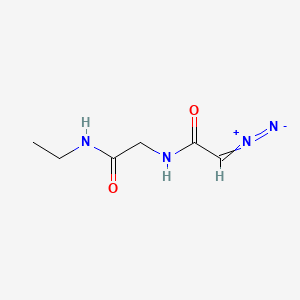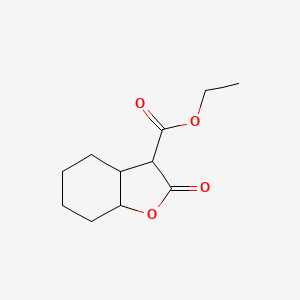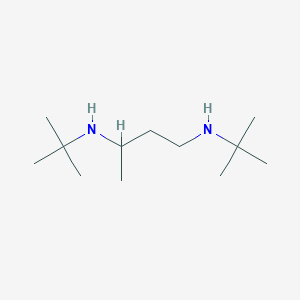
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is an organic compound with a unique structure that includes both hydrazine and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine typically involves the reaction of phenylhydrazine with dimethylformamide dimethyl acetal (DMFDMA). The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.
Uniqueness
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is unique due to the presence of both the dimethylamino and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
38435-24-4 |
|---|---|
Fórmula molecular |
C10H15N3 |
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(N-methylanilino)methanimidamide |
InChI |
InChI=1S/C10H15N3/c1-12(2)9-11-13(3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
Clave InChI |
CXRMBNPTQLPWNQ-PKNBQFBNSA-N |
SMILES isomérico |
CN(C)/C=N/N(C)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C=NN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


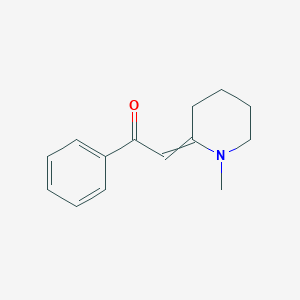
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
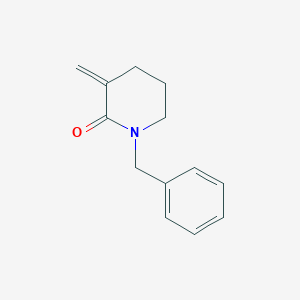
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
